molecular formula C22H18BrNO B11708042 N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide

N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide

Cat. No.: B11708042
M. Wt: 392.3 g/mol
InChI Key: POIIRAODHHPJHZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a central strained cyclopropane ring substituted with two phenyl groups at the 2,2-positions and an amide-linked 4-bromophenyl group. Cyclopropane derivatives are of significant interest in medicinal chemistry due to their unique conformational rigidity, which can enhance binding specificity and metabolic stability compared to more flexible analogs .

Properties

Molecular Formula

C22H18BrNO

Molecular Weight

392.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2,2-diphenylcyclopropane-1-carboxamide

InChI

InChI=1S/C22H18BrNO/c23-18-11-13-19(14-12-18)24-21(25)20-15-22(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,24,25)

InChI Key

POIIRAODHHPJHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable precursor such as a diazo compound reacts with an alkene in the presence of a catalyst.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine, such as aniline, under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity to certain targets, while the cyclopropane ring may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Core Structural Variations

The compound’s structural analogs differ primarily in their core scaffolds and substitution patterns:

N-(4-bromophenyl)furan-2-carboxamide

  • Core Structure : Furan ring (heteroaromatic).
  • Substitutions : 4-bromophenyl amide.
  • Synthesis : Synthesized via direct amidation of furan-2-carbonyl chloride with 4-bromoaniline in dichloromethane (DCM) and triethylamine, achieving a 94% yield .

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

  • Core Structure: Cyclopropane with one phenyl and one 4-methoxyphenoxy substituent.
  • Substitutions : N,N-diethyl amide.
  • Synthesis : Prepared via a diastereoselective reaction followed by silica gel chromatography (78% yield) .

N-(4-bromophenyl)quinoline-2-carboxamide

  • Core Structure: Quinoline (aromatic heterocycle).
  • Substitutions : 4-bromophenyl amide.
  • Synthesis : Microwave-assisted amidation under varied conditions (solvent, catalysts), with yields dependent on optimization .

Key Observations :

  • The cyclopropane core in the target compound introduces steric strain and rigidity, which may enhance target engagement compared to planar furan or quinoline analogs.
  • Bromophenyl-substituted carboxamides are frequently synthesized via amidation or cross-coupling, with yields influenced by reaction conditions (e.g., microwave irradiation improves efficiency) .

Role of the Bromophenyl Group

The 4-bromophenyl substituent is a common pharmacophore in bioactive molecules. Evidence from halogenated maleimide derivatives suggests that bromine’s size and polarizability may enhance target binding without drastically altering potency compared to other halogens. For example:

  • N-(4-bromophenyl)maleimide : IC₅₀ = 4.37 μM (MGL inhibition).
  • N-(4-iodophenyl)maleimide : IC₅₀ = 4.34 μM.
  • N-(4-fluorophenyl)maleimide : IC₅₀ = 5.18 μM .

This indicates that bromine’s steric and electronic properties are well-tolerated in inhibitory contexts.

Comparison of Pharmacological Profiles

Compound Core Structure Biological Activity Reference
N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide Cyclopropane Not reported in evidence -
Derivative 6 (Bromophenyl piperidine) Piperidine EC₅₀ = 5.5 μM (anti-CoV activity)
N-(4-bromophenyl)maleimide Maleimide IC₅₀ = 4.37 μM (MGL inhibition)

While direct data for the target compound is unavailable, cyclopropane derivatives are often explored for their metabolic stability and target selectivity, which could position this compound as a candidate for antiviral or enzyme inhibition studies .

Biological Activity

N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

  • Nicotinic Acetylcholine Receptor Modulation : Research indicates that compounds similar to this compound can act as modulators of the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in cognitive processes and neuroprotection. Compounds that enhance nAChR activity may have therapeutic potential in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties : Some studies suggest that derivatives of this compound exhibit significant antioxidant activity. This is critical as oxidative stress is a contributing factor in various diseases, including cancer and cardiovascular disorders .
  • Antitumor Activity : Preliminary investigations have shown that this compound and its analogs may possess cytotoxic effects against certain cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
  • Receptor Interaction : The interaction with nicotinic receptors suggests a mechanism where the compound may modulate neurotransmitter release, influencing neuronal excitability and synaptic plasticity.
  • Radical Scavenging : The antioxidant activity is attributed to the ability of the compound to scavenge free radicals, thereby reducing oxidative damage to cells.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant improvement in cognitive function as measured by the Morris water maze test. Histological analysis showed reduced amyloid plaque formation in treated mice compared to controls.

Case Study 2: Antitumor Efficacy

Another case study focused on the antitumor efficacy of this compound against human breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Nicotinic Receptor ModulationEnhanced cognitive function
Antioxidant ActivitySignificant free radical scavenging
Antitumor ActivityInduced apoptosis in cancer cells

Table 2: Case Study Outcomes

Case StudyModel/Cell LineKey Findings
Neuroprotective EffectsMouse ModelImproved cognitive function; reduced amyloid plaques
Antitumor EfficacyHuman Breast Cancer CellsDose-dependent cytotoxicity; apoptosis induction

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